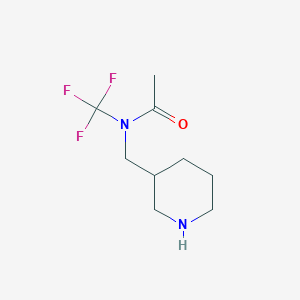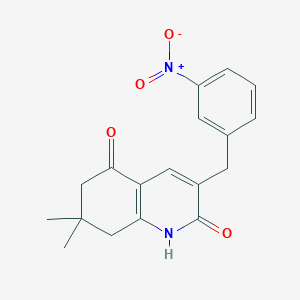
Benzyl (S)-1-tert-butyl-2,5-dioxopyrrolidin-3-ylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl (S)-1-tert-butyl-2,5-dioxopyrrolidin-3-ylcarbamate is a complex organic compound that features a benzyl group, a tert-butyl group, and a dioxopyrrolidinylcarbamate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (S)-1-tert-butyl-2,5-dioxopyrrolidin-3-ylcarbamate typically involves the reaction of benzyl chloroformate with (S)-tert-butyl-2,5-dioxopyrrolidin-3-ylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Benzyl (S)-1-tert-butyl-2,5-dioxopyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The carbonyl groups in the dioxopyrrolidinyl moiety can be reduced to hydroxyl groups.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, such as the formation of benzyl ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alcohols or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Hydroxyl derivatives of the dioxopyrrolidinyl moiety.
Substitution: Benzyl ethers, benzyl esters.
科学的研究の応用
Benzyl (S)-1-tert-butyl-2,5-dioxopyrrolidin-3-ylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its unique structural features.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Benzyl (S)-1-tert-butyl-2,5-dioxopyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group can enhance the compound’s binding affinity to hydrophobic pockets in proteins, while the dioxopyrrolidinyl moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
類似化合物との比較
Similar Compounds
Benzyl chloroformate: Used in the synthesis of carbamates and other derivatives.
tert-Butyl carbamate: A simpler carbamate compound with similar protective group properties.
2,5-Dioxopyrrolidin-3-yl derivatives: Compounds with similar dioxopyrrolidinyl moieties used in various chemical and biological applications.
Uniqueness
Benzyl (S)-1-tert-butyl-2,5-dioxopyrrolidin-3-ylcarbamate is unique due to the combination of its structural features, which confer specific reactivity and binding properties. The presence of both benzyl and tert-butyl groups, along with the dioxopyrrolidinyl moiety, allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes.
特性
分子式 |
C16H20N2O4 |
|---|---|
分子量 |
304.34 g/mol |
IUPAC名 |
benzyl N-[(3S)-1-tert-butyl-2,5-dioxopyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C16H20N2O4/c1-16(2,3)18-13(19)9-12(14(18)20)17-15(21)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)/t12-/m0/s1 |
InChIキー |
UWPZLUAYYYZRAG-LBPRGKRZSA-N |
異性体SMILES |
CC(C)(C)N1C(=O)C[C@@H](C1=O)NC(=O)OCC2=CC=CC=C2 |
正規SMILES |
CC(C)(C)N1C(=O)CC(C1=O)NC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(2-Ethyl-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13964347.png)



![2-[3-[5-chloro-1-ethyl-1,3-dihydro-3-[2-morpholinoethyl]-2H-benzimidazol-2-ylidene]prop-1-enyl]-3-ethylbenzoxazolium iodide](/img/structure/B13964382.png)





